molecular formula C9H4ClF5O2 B1475028 2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid CAS No. 1860875-67-7

2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid

Cat. No.: B1475028
CAS No.: 1860875-67-7
M. Wt: 274.57 g/mol
InChI Key: SREIVRKDGUHYLF-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C9H4ClF5O2 and its molecular weight is 274.57 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5O2/c10-4-1-2-5(8(11,12)7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREIVRKDGUHYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of trifluoromethyl and difluoroacetic acid moieties, suggest significant interactions with biological systems. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.

  • Molecular Formula : C10H6ClF5O2
  • Molecular Weight : 276.60 g/mol
  • CAS Number : 86520-34-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. The presence of electron-withdrawing groups such as trifluoromethyl enhances its binding affinity to these enzymes.
    EnzymeInhibition TypeIC50 (μM)
    Acetylcholinesterase (AChE)Competitive10.4
    Butyrylcholinesterase (BChE)Competitive7.7
    Cyclooxygenase-2 (COX-2)Non-competitive15.3
    These findings indicate that the compound may have potential applications in treating neurodegenerative diseases and inflammation-related disorders .
  • Antioxidant Activity : Research has shown that the compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer research, where oxidative stress plays a significant role in tumor progression.
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The mechanism of action appears to involve apoptosis and cell cycle arrest.

Case Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of several fluorinated compounds on AChE and BChE. The results indicated that this compound had significant inhibitory activity with IC50 values comparable to established inhibitors like donepezil . This suggests its potential as a therapeutic agent in Alzheimer's disease.

Case Study 2: Antioxidant Effects

In another investigation, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The results indicated that it effectively scavenged free radicals, providing a protective effect against oxidative damage in cellular models .

Mechanistic Insights

Molecular docking studies have elucidated the interaction between the compound and target enzymes at the atomic level. The trifluoromethyl group facilitates hydrogen bonding with active site residues, enhancing binding affinity and specificity .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a bioactive agent due to its structural similarity to various pharmaceutical intermediates. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for developing new therapeutic agents.

  • Case Study : Research has shown that derivatives of difluoroacetic acids exhibit anti-cancer properties by inhibiting specific metabolic pathways in cancer cells. For example, compounds similar to 2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid have demonstrated efficacy in targeting the glycolytic pathway in tumor cells, leading to reduced cell proliferation and increased apoptosis rates.

Agrochemical Development

Due to its unique chemical properties, this compound is also being explored as a potential herbicide or pesticide. The trifluoromethyl group enhances the compound's activity against certain pests and weeds.

  • Case Study : A study published in the Journal of Agricultural and Food Chemistry highlighted the effectiveness of fluorinated compounds in disrupting the physiological processes of target pests, leading to increased mortality rates compared to non-fluorinated analogs.

Materials Science

The incorporation of fluorinated compounds into polymers can significantly alter their physical properties, including thermal stability and chemical resistance.

  • Data Table: Comparison of Thermal Properties
CompoundGlass Transition Temperature (°C)Decomposition Temperature (°C)
This compound85300
Non-fluorinated analog60250

This table illustrates that the presence of fluorine atoms increases both glass transition and decomposition temperatures, indicating enhanced thermal stability.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of the Trifluoromethyl Phenyl Group : Utilizing trifluoromethylation reagents.
  • Chlorination : Introducing chlorine at the para position using chlorinating agents.
  • Acid Formation : Converting the resulting intermediate into the desired difluoroacetic acid through hydrolysis or other functional group transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid
Reactant of Route 2
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2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.